methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
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Overview
Description
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is an organic compound that features a boronic ester group attached to a fluorinated aromatic ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is a boric acid ester intermediate with a benzene ring Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells by producing highly reactive oxygen species .
Biochemical Pathways
Boric acid compounds are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions
Result of Action
It’s known that enzymes produced by boric acid compounds can lead to apoptosis and necrosis of certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate typically involves a multi-step process:
Borylation Reaction: The initial step often involves the borylation of a fluorinated aromatic compound using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.
Esterification: The boronic ester intermediate is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic ester group can undergo oxidation to form the corresponding boronic acid or phenol derivative.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorinated aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Formation of boronic acid or phenol derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is used as a building block for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
Uniqueness
Methyl 2-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate is unique due to the specific positioning of the fluorine atom and the boronic ester group on the aromatic ring. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and industrial processes. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
1352734-02-1 |
---|---|
Molecular Formula |
C15H20BFO4 |
Molecular Weight |
294.1 |
Purity |
95 |
Origin of Product |
United States |
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